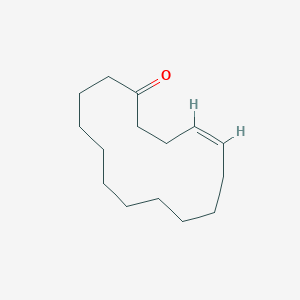

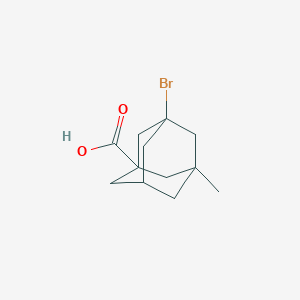

3-Bromo-5-methyladamantane-1-carboxylic acid

Description

Synthesis Analysis

- The synthesis of similar adamantane derivatives involves bromination processes. For instance, the bromination of homoadamantanecarboxylic acids has been reported, leading to derivatives like 1-bromomethyladamantane-3-carboxylic acid (Sasaki, Eguchi, Toru, & Itoh, 1972).

Molecular Structure Analysis

- Studies on adamantane derivatives often involve X-ray crystallography and NMR spectroscopy for structural elucidation. For example, the crystal structure of similar adamantane derivatives has been determined using X-ray diffraction (Rath, Gu, & Murray, 1997).

Chemical Reactions and Properties

- Adamantane derivatives exhibit various reactions, such as bromination, which often leads to the formation of new functional groups. The chemical transformations of adamantane with carboxylic acid chlorides have been explored to synthesize acyl adamantanes (Mokhov, Butov, & Saad, 2018).

Physical Properties Analysis

- The physical properties of adamantane derivatives like melting points, boiling points, and solubility can be derived from similar compounds. For example, the physical properties of fluoroadamantane derivatives have been reported in various studies (Aoyama & Hara, 2013).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, are often influenced by the adamantane structure. For instance, the synthesis and properties of ethyl 5-oxohomoadamantane-4-carboxylate, a cage analogue of acetoacetic ester, provide insights into the reactivity of similar adamantane derivatives (Klimochkin, Tkachenko, & Rybakov, 2018).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry and Petroleum Chemistry .

Summary of the Application

Unsaturated adamantane derivatives are of significant interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application or Experimental Procedures

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the dehydrogenation of adamantane itself, although this has proven to be challenging .

Results or Outcomes

The high reactivity of these compounds has opened up extensive opportunities for their utilization in various applications, from the synthesis of functional adamantane derivatives to the creation of thermally stable and high-energy fuels and oils .

2. Ring Opening Polymerization

Specific Scientific Field

This application is in the field of Polymer Chemistry .

Summary of the Application

Ring opening polymerization of dehydroadamantanes, such as 1,3-dehydroadamantane, 5-butyl-1,3-dehydroadamantane, and 5,7-dibutyl-1,3-dehydroadamantane, has been investigated .

Methods of Application or Experimental Procedures

Poly-1,3-adamantanes were synthesized in quantitative yields by the thermal polymerization of 5-butyl-1,3-dehydroadamantane without an initiator .

Results or Outcomes

The ring opening polymerization resulted in the successful synthesis of poly-1,3-adamantanes .

3. Quantum-Chemical Calculations

Specific Scientific Field

This application is in the field of Computational Chemistry .

Summary of the Application

Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .

Methods of Application or Experimental Procedures

The electronic structure of adamantane derivatives can be investigated using various quantum-chemical calculation methods .

Results or Outcomes

These calculations can provide valuable insights into the reactivity and potential applications of adamantane derivatives .

4. Synthesis of 3,5-Dimethyladamantan-1-ol

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

3,5-Dimethyladamantan-1-ol can be synthesized from 1,3-dimethyladamantane .

Methods of Application or Experimental Procedures

The synthesis involves a reaction of 1,3-dimethyladamantane with carbon tetrabromide and water in the presence of Mn(acac)3 .

Results or Outcomes

The successful synthesis of 3,5-dimethyladamantan-1-ol from 1,3-dimethyladamantane .

5. DBDMH Mediation

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

DBDMH mediation is a method used to increase the conversion rates in chemical reactions, especially in the case of secondary alcohols .

Methods of Application or Experimental Procedures

DBDMH mediation involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a mediator in chemical reactions .

Results or Outcomes

DBDMH mediation has been shown to significantly increase conversion rates compared to other methods, such as N-bromosuccinimide (NBS) mediation .

6. Synthesis of Adamantane Derivatives

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

Adamantane derivatives can be synthesized from various starting materials, including 1,3-dibromoadamantane, 5-butyl-1,3-dibromoadamantane, and 5,7-dibutyl-1,3-dibromoadamantane .

Methods of Application or Experimental Procedures

The synthesis involves a reaction of these starting materials with lithium in tetrahydrofuran (THF) at room temperature .

Results or Outcomes

The synthesis of adamantane derivatives from these starting materials has been successfully achieved .

properties

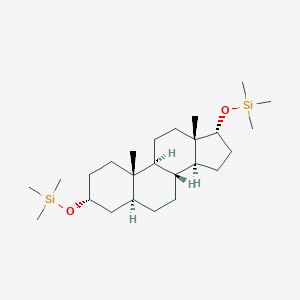

IUPAC Name |

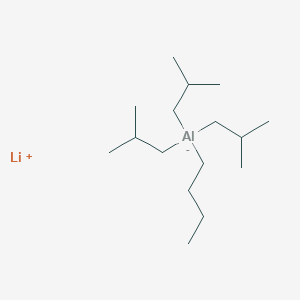

3-bromo-5-methyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYMJKFAOHCXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301519 | |

| Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyladamantane-1-carboxylic acid | |

CAS RN |

14670-95-2 | |

| Record name | 14670-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)

![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)